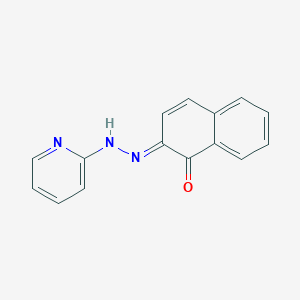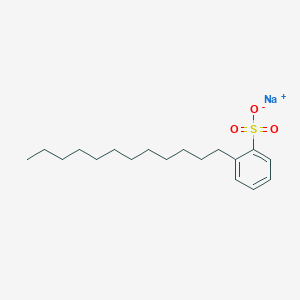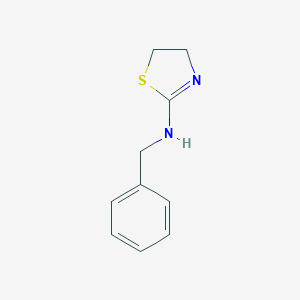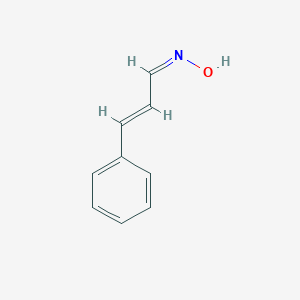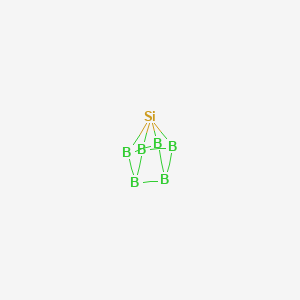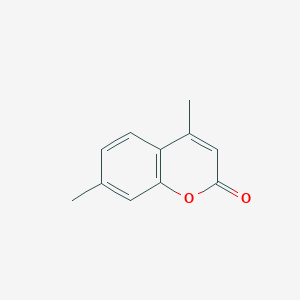
4,7-Dimethylcoumarin
Übersicht
Beschreibung
4,7-Dimethylcoumarin is a derivative of coumarin, a type of organic compound that is found in many plants. It is a colorless crystalline substance . It is also known as 4,7-dimethylchromen-2-one .
Molecular Structure Analysis
The molecular structure of 4,7-Dimethylcoumarin has been analyzed in several studies. For example, one study investigated the structure and structural changes due to ionization of the isolated 7-hydroxy-4-methylcoumarin dimer . Another study determined the crystal structure of the β-CD–4,7-dimethylcoumarin complex .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dimethylcoumarin have been documented in various sources. For instance, PubChem provides information on its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and other computed properties .Wissenschaftliche Forschungsanwendungen
Supramolecular Photochemical Systems : A study by Brett, Alexander, and Stezowski (2000) explored the structural aspects of β-cyclodextrin–4,7-dimethylcoumarin inclusion complexes. These complexes were described as “reaction nano-vessels,” useful in photodimerization reactions and for understanding guest molecule interactions in crystal packing. This suggests potential applications in photochemical systems and nanotechnology (Brett, Alexander, & Stezowski, 2000).
Structural Characterization and Synthesis Methods : Ostrowska et al. (2016) focused on the structural characterization of 4,7-dimethylcoumarin derivatives using X-ray and NMR techniques. These compounds showed varied polymorphism, influencing their physical properties. This indicates applications in material sciences, particularly in understanding the structural properties of coumarin derivatives (Ostrowska et al., 2016).
Cytotoxicity and Cancer Research : A study by Ostrowska et al. (2017) synthesized bromo derivatives of 5-hydroxycoumarin, including 4,7-dimethylcoumarin derivatives, to evaluate their cytotoxicity against cancer cell lines. The results indicate potential therapeutic applications in cancer research (Ostrowska et al., 2017).
Anti-Inflammatory Evaluation : Pandey et al. (2010) investigated PEGylated 4,8-dimethylcoumarin derivatives for their anti-inflammatory activities. These derivatives inhibited ICAM-1 expression in human endothelial cells, suggesting their use in treating inflammatory disorders (Pandey et al., 2010).
Laser Tunability Enhancement : Gutfeld, Welber, and Tynan (1970) found that the fluorescence and laser tunability of 4,6-dimethylcoumarin could be enhanced by acidification, suggesting its application in laser technology and optical materials (Gutfeld, Welber, & Tynan, 1970).
MAO Inhibitors : Gnerre et al. (2000) tested a series of coumarin derivatives, including 4,7-dimethylcoumarin, for their inhibitory activity on monoamine oxidase A and B. These findings highlight their potential as therapeutic agents in treating neurological disorders (Gnerre et al., 2000).
Anti-Larvicidal and Anti-Bacterial Activities : Prabha and Nagarajan (2016) studied the anti-larvicidal and anti-bacterial effects of 4,7-dimethylcoumarin, indicating potential applications in pest control and antimicrobial treatments (Prabha & Nagarajan, 2016).
Safety And Hazards
Safety data sheets provide information on the safety and hazards of 4,7-Dimethylcoumarin. For example, one safety data sheet advises avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Future research directions for 4,7-Dimethylcoumarin could include further exploration of its biological activities, such as its anticancer activity, and the development of new analogues with a strong anticancer effect and reduced potential side effects . Additionally, the use of cambial meristematic cell (CMC) suspension cultures as a new biotransformation system for 4,7-Dimethylcoumarin could be investigated .
Eigenschaften
IUPAC Name |
4,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMAHEBVYSIROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312486 | |
| Record name | 4,7-dimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethylcoumarin | |
CAS RN |
14002-90-5 | |
| Record name | 4,7-Dimethylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14002-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-dimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



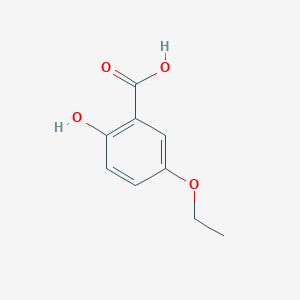


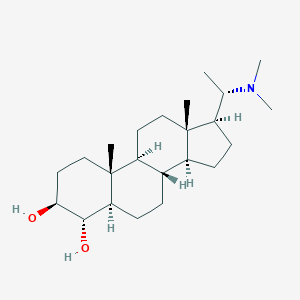
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

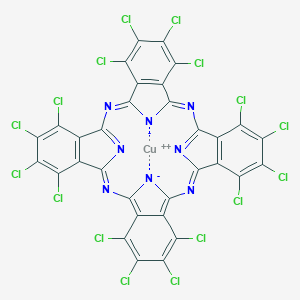
![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
